4-[Oxo(piperazin-1-yl)acetyl]morpholine
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Overview
Description
4-[Oxo(piperazin-1-yl)acetyl]morpholine is a biochemical compound with the molecular formula C10H17N3O3 and a molecular weight of 227.26 g/mol . It is primarily used in proteomics research and is known for its solid physical state, with a predicted melting point of 155.14°C and a boiling point of approximately 373.4°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Oxo(piperazin-1-yl)acetyl]morpholine involves the reaction of piperazine derivatives with morpholine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high purity and yield. The process often includes purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[Oxo(piperazin-1-yl)acetyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
4-[Oxo(piperazin-1-yl)acetyl]morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Oxo(piperazin-1-yl)acetyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[Oxo(piperazin-1-yl)acetyl]morpholine can be compared with other piperazine derivatives, such as:
Piperazine: A simple heterocyclic compound with a wide range of pharmaceutical applications.
Norfloxacin: A fluoroquinolone antibiotic that contains a piperazine ring and is used to treat bacterial infections.
Aripiprazole: An antipsychotic medication that includes a piperazine moiety and is used to treat mental health disorders.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-piperazin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c14-9(12-3-1-11-2-4-12)10(15)13-5-7-16-8-6-13/h11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWMCHIHVJSGRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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